N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxy-Pyridine-3-Carbaldehyde, also known as 2-Propoxynicotinaldehyde, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is a derivative of pyridine, where the aldehyde group is positioned at the third carbon of the pyridine ring, and a propoxy group is attached to the second carbon. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-Pyridine-3-Carbaldehyde typically involves the reaction of 2-bromopyridine with propanol in the presence of a base to form 2-propoxypyridine. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to yield 2-Propoxy-Pyridine-3-Carbaldehyde .
Industrial Production Methods: Industrial production methods for 2-Propoxy-Pyridine-3-Carbaldehyde are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxy-Pyridine-3-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Propoxy-Pyridine-3-Carboxylic Acid.
Reduction: 2-Propoxy-Pyridine-3-Methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propoxy-Pyridine-3-Carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Propoxy-Pyridine-3-Carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound can participate in nucleophilic addition reactions, influencing various metabolic pathways .
Comparison with Similar Compounds
Pyridine-2-Carbaldehyde:
Pyridine-4-Carbaldehyde:
Comparison: 2-Propoxy-Pyridine-3-Carbaldehyde is unique due to the presence of the propoxy group, which imparts different chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, boiling point, and interaction with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C21H20F2N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-2-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C21H20F2N2O5/c1-12(25-19(27)14-6-4-5-7-15(14)20(25)28)18(26)24(2)11-13-8-9-16(30-21(22)23)17(10-13)29-3/h4-10,12,21H,11H2,1-3H3 |
InChI Key |
MMLNTMCDSDURTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)OC(F)F)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.